molecular formula C16H14N4O7 B3001419 (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 487018-63-3

(4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B3001419
CAS No.: 487018-63-3
M. Wt: 374.309
InChI Key: KTJXUDRDUCGTEZ-UHFFFAOYSA-N
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Description

(4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C16H14N4O7 and its molecular weight is 374.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O7/c21-15(11-8-12(19(23)24)10-13(9-11)20(25)26)17-3-5-18(6-4-17)16(22)14-2-1-7-27-14/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXUDRDUCGTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329492
Record name [4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

54 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

487018-63-3
Record name [4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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